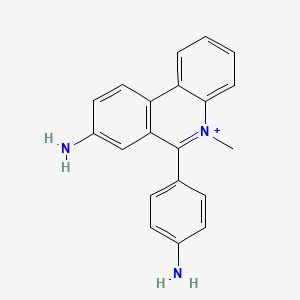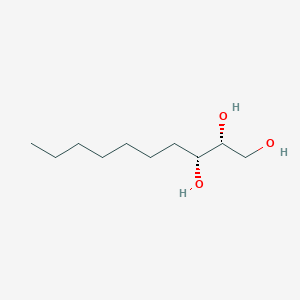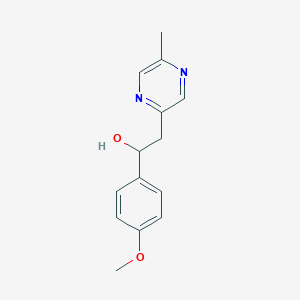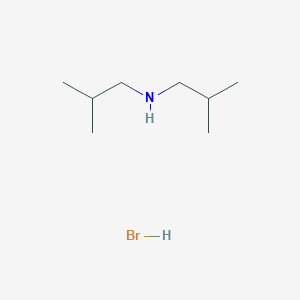
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a butadiene chain, with additional methyl groups attached to the nitrogen and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted butadiene with a methylamine derivative under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The phenyl and methyl groups can undergo substitution reactions with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N,2-Trimethyl-1-phenylpropan-2-amine: A structurally similar compound with different substitution patterns.
2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane: Another related compound with distinct functional groups.
Uniqueness
N,N,2-Trimethyl-1-phenyl-2,3-butadien-1-amine is unique due to its specific arrangement of phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
76387-12-7 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
InChI |
InChI=1S/C13H17N/c1-5-11(2)13(14(3)4)12-9-7-6-8-10-12/h6-10,13H,1H2,2-4H3 |
Clave InChI |
CNDNBMKNQSZMLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C)C(C1=CC=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)






![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

